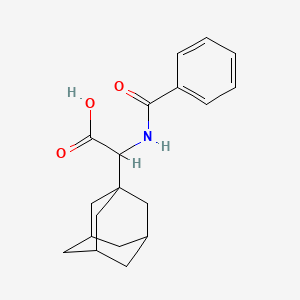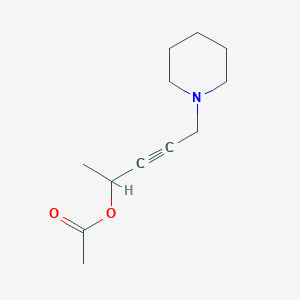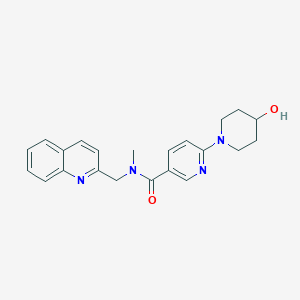![molecular formula C26H16O5 B5010371 13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B5010371.png)
13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(4-methylphenyl)-6H,7H,8H-chromeno[3’,4’:5,6]pyrano[3,2-c]chromene-6,8-dione” belongs to a class of compounds known as pyranochromenes . Pyranochromenes have various biological activities such as antifungal, antibacterial, antihyperglycaemic, antidyslipidemic, anticancer, cytotoxic, anti-HIV, anti-HBV, antiviral, antiproliferative, anti-inflammatory, antinociceptive, and antituberculosis . They are also synthetic intermediates for alkaloids, drug candidates, and clinical pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions (MCRs), which are a combination of at least three components in a one-pot domino . The reaction involves aromatic aldehydes, indandione, and 4-hydroxycoumarin . The catalyst used for this synthesis is a nanomagnetic dapsone-Cu supported on the silica-coated Fe3O4 . This catalyst is magnetically recoverable and can be used after six runs without a decrease in the efficiency .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR), energy-dispersive X-ray (EDX), X-ray diffraction (XRD), field emission scanning electron microscope (FE-SEM), transmission electron microscopy (TEM), zeta potential, vibrating sample magnetometer (VSM), and thermogravimetric analysis (TGA) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aromatic aldehydes, indandione, and 4-hydroxycoumarin in water . This reaction is a type of multicomponent reaction (MCR), which has benefits such as higher atom economy and selectivity and production of complex molecules with low by-products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as FT-IR, NMR, and elemental analysis . For example, the compound has a melting point of 203–205 °C .Future Directions
Properties
IUPAC Name |
13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O5/c1-14-10-12-15(13-11-14)20-21-23(16-6-2-4-8-18(16)29-25(21)27)31-24-17-7-3-5-9-19(17)30-26(28)22(20)24/h2-13,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVBCFBZOPVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine oxalate](/img/structure/B5010292.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)
![3-ETHYL-5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5010325.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)

![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)

![(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal](/img/structure/B5010350.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)


![N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5010374.png)
